molecular formula C15H17NO5 B584475 4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione- CAS No. 1346605-23-9

4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-

Cat. No.: B584475
CAS No.: 1346605-23-9
M. Wt: 296.334
InChI Key: XPSBJTPRMIDKGX-ZBJDZAJPSA-N
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Description

4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione typically involves multiple steps. One practical asymmetric synthesis route starts with commercially available citrazinic acid, which is converted into 2-chloro-6-methoxypyridine through a series of reactions . This intermediate undergoes further transformations, including ortho-directed metalation, formamide reaction, and palladium-mediated carbonylation, to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione involves its interaction with specific molecular targets. For instance, in the context of its use as an intermediate for irinotecan, it interacts with DNA topoisomerase I, inhibiting the enzyme and preventing DNA replication in cancer cells . This leads to cell death and tumor regression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione apart from similar compounds is its specific spiro structure, which imparts unique chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of biologically active molecules and pharmaceuticals.

Properties

CAS No.

1346605-23-9

Molecular Formula

C15H17NO5

Molecular Weight

296.334

IUPAC Name

4/'-(1,1,2,2,2-pentadeuterioethyl)spiro[1,3-dioxolane-2,6/'-1,4,7,8-tetrahydropyrano[3,4-f]indolizine]-3/',10/'-dione

InChI

InChI=1S/C15H17NO5/c1-2-9-10-7-12-15(20-5-6-21-15)3-4-16(12)13(17)11(10)8-19-14(9)18/h7,9H,2-6,8H2,1H3/i1D3,2D2

InChI Key

XPSBJTPRMIDKGX-ZBJDZAJPSA-N

SMILES

CCC1C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4

Synonyms

(±)-4’-ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5

Origin of Product

United States

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